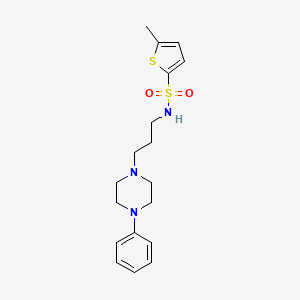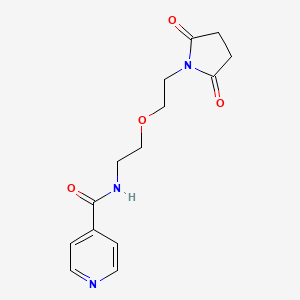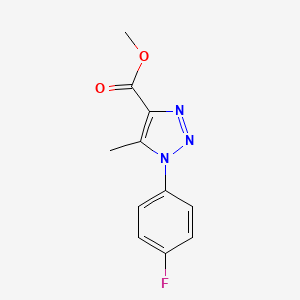![molecular formula C12H13ClN2OS B2573874 N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide CAS No. 847783-40-8](/img/structure/B2573874.png)
N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide” is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized worldwide for a wide variety of applications and have been extensively investigated for their diverse biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of “N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide” can be analyzed using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS .Chemical Reactions Analysis
The chemical reactions involving “N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide” can be studied using various techniques. For instance, the reaction of this compound with other reagents can be monitored using 1H NMR .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide” can be determined using various techniques. For instance, its melting point can be determined, and its solubility in various solvents can be tested .Applications De Recherche Scientifique
Antibacterial Activity
N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide: and its derivatives have been synthesized and evaluated for their antibacterial properties . Notably, compounds C3, C5, C9, C13-15, and C17 exhibited promising activity against Staphylococcus aureus strains. Among these, C13, which possesses a thiophene ring attached to the benzothiazole moiety via an amide linkage, demonstrated maximum activity against S. aureus NCIM 5022. It’s essential to explore these compounds further for potential clinical applications.
QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to correlate the physicochemical properties of synthesized compounds with their biological activity . Investigating the structural features responsible for antibacterial effects can guide further optimization and drug design.
Antitubercular Compounds
Recent synthetic developments have focused on benzothiazole-based antitubercular compounds . While the specific activity of N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide in this context requires further investigation, its structural motif suggests potential relevance.
Antifungal and Antiprotozoal Activities
Benzothiazole derivatives have demonstrated antifungal and antiprotozoal properties . Although direct studies on our compound are limited, exploring its effects in these areas could yield valuable insights.
Anticancer Potential
Benzothiazoles have been investigated as potential anticancer agents . While the specific impact of our compound remains to be elucidated, its structural diversity warrants further exploration.
Other Medicinal Applications
Benzothiazole derivatives find applications beyond antibacterial and antitubercular fields. Existing drugs containing benzothiazole nuclei, such as riluzole (for amyotrophic lateral sclerosis), ethoxzolamide (glaucoma treatment), and pramipexole (Parkinson’s disease), highlight the versatility of this scaffold .
Orientations Futures
The future directions in the research of “N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide” and similar compounds could involve exploring their potential applications in various fields, such as medicinal chemistry, due to their diverse biological activities . Further studies could also focus on improving the synthesis methods and understanding the mechanism of action of these compounds .
Mécanisme D'action
Target of Action
N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide is a benzothiazole derivative . Benzothiazole derivatives have been extensively investigated and are associated with diverse biological activities . .
Mode of Action
Benzothiazole derivatives have been known to interact with various biological targets, leading to changes in cellular functions .
Biochemical Pathways
Benzothiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
A study on similar benzothiazole derivatives indicated a favourable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-8(15(2)11(16)7-13)12-14-9-5-3-4-6-10(9)17-12/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMXHYDEJVLZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)N(C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride](/img/structure/B2573792.png)

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide](/img/structure/B2573794.png)
![N-[cyano(oxolan-3-yl)methyl]-5-phenoxyfuran-2-carboxamide](/img/structure/B2573795.png)
![1-(4-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2573801.png)

![7-Chloro-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2573805.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(2,3-dihydro-1H-inden-1-yl)piperidine-3-carboxamide](/img/structure/B2573809.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2573814.png)